N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry. The compound features a unique combination of a difluorophenyl group and a triazole moiety, which are known for their biological activities, particularly in the field of pharmaceuticals.
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are widely recognized for their antifungal and antibacterial properties.
The synthesis of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is C18H18F2N5OS. The structure can be represented using various notations including SMILES and InChI formats:
SMILES: CCn1c(SCC(=O)Nc2ccccc2F)nnc1c1ccc(cc1)N
The compound has a molecular weight of approximately 371.4318 g/mol. Its structural complexity arises from the presence of multiple functional groups that contribute to its potential biological activity.
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure selectivity towards desired products.
The mechanism by which N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects is not fully elucidated but may involve:
Further studies are required to define specific targets and pathways influenced by this compound.
N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic components.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases which could lead to degradation or hydrolysis.
This compound has potential applications in medicinal chemistry as a lead compound for developing new antifungal or antibacterial agents. Its unique structural features make it a candidate for further pharmacological studies aimed at treating infectious diseases or possibly cancer therapies due to its ability to inhibit specific biological pathways.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7